molecular formula C12H13F3N2 B8635266 3-Methyl-2-[4-(trifluoromethyl)anilino]butanenitrile CAS No. 76338-69-7

3-Methyl-2-[4-(trifluoromethyl)anilino]butanenitrile

Cat. No. B8635266
M. Wt: 242.24 g/mol
InChI Key: GYYYZFUYCLJWDD-UHFFFAOYSA-N
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Patent
US04517130

Procedure details

To 17.7 g (110 mmol) of 4-amino-benzotrifluoride at 10° was added 3.5 g (130 mmol) of hydrogen cyanide. This solution was placed in a -15° dry ice-isopropyl alcohol bath. Pure isobutyraldehyde (7.9 g, 110 mmol) was added dropwise to the solution, maintaining a solution temperature of 15°-16°. The initial reaction mixture contained no water, and the water produced in the reaction did not exceed 6.8 wt. % of the reaction mixture. The ice bath was removed and the mixture was heated briefly to 48° and then allowed to cool to room temperature. The mixture was poured into ether, washed with 2.5N sodium hydroxide and then with water, dried over sodium sulfate, filtered and stripped to give the crude product, which upon recrystallization in ether/hexane yielded 3-methyl-2-(4-trifluoromethylphenylamino)butyronitrile, m.p. 64.5°-67°, 83% yield.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[CH:12]#[N:13].[CH:14](=O)[CH:15]([CH3:17])[CH3:16]>O>[CH3:16][CH:15]([CH3:17])[CH:14]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:10])[F:11])=[CH:4][CH:3]=1)[C:12]#[N:13]

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
3.5 g
Type
reactant
Smiles
C#N
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
C(C(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a -15°
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a solution temperature of 15°-16°
CUSTOM
Type
CUSTOM
Details
The initial reaction mixture
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated briefly to 48°
ADDITION
Type
ADDITION
Details
The mixture was poured into ether
WASH
Type
WASH
Details
washed with 2.5N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
upon recrystallization in ether/hexane

Outcomes

Product
Name
Type
product
Smiles
CC(C(C#N)NC1=CC=C(C=C1)C(F)(F)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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